molecular formula C19H21N5OS B2865991 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251710-56-1

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2865991
M. Wt: 367.47
InChI Key: ATEFWTJDVSCYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5OS and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the chemical structure , have been identified as selective ligands for the translocator protein (18 kDa), a marker for neuroinflammation and neurodegenerative diseases. A compound within this series, DPA-714, was designed for labeling with fluorine-18, enabling in vivo imaging with positron emission tomography (PET). This synthesis process involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, facilitating the production of [18F]DPA-714 for PET imaging applications (Dollé et al., 2008).

Antimicrobial Activity

Compounds incorporating the pyrazolopyrimidin-4-yl moiety have been synthesized and evaluated for their antimicrobial activity. These new heterocycles, derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, exhibited significant antimicrobial properties, providing a potential pathway for developing new antimicrobial agents (Bondock et al., 2008).

Synthesis of Novel Isoxazolines and Isoxazoles

The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition highlights another significant application. These compounds offer a versatile foundation for developing pharmacologically active molecules, demonstrating the chemical flexibility and utility of the pyrazolopyrimidine scaffold in medicinal chemistry (Rahmouni et al., 2014).

Ligands for Neuroinflammation Biomarkers

A series of novel pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. These fluoroalkyl- and fluoroalkynyl- analogues displayed subnanomolar affinity for TSPO, comparable to that of known ligands, and were investigated as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-6-5-7-16(15(12)4)22-18(25)10-26-19-9-17(20-11-21-19)24-14(3)8-13(2)23-24/h5-9,11H,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEFWTJDVSCYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

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